Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one
Description
Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one is a bicyclic organic compound featuring a fused pyrrolidine and piperidinone ring system. Its fully saturated structure (hexahydro designation) distinguishes it from partially unsaturated or aromatic analogs. The compound’s molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol .
Properties
CAS No. |
1196145-05-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
JLQHCVDBDYRNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CNC(=O)C2 |
Origin of Product |
United States |
Biological Activity
Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its biological efficacy, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrrolidine family of compounds, characterized by a saturated nitrogen-containing ring structure. Its unique configuration allows for various interactions with biological targets, which is crucial for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, certain derivatives have shown significant cytotoxic effects against cancer cell lines such as HeLa, SGC-7901, and MCF-7. One compound exhibited an IC50 value ranging from 0.12 to 0.21 µM, indicating potent antitumor activity. Mechanistic studies revealed that these compounds inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound analogs in models of neurodegenerative diseases. Research has shown that these compounds can disrupt the binding of mutant huntingtin protein to calmodulin (CaM), reducing cytotoxicity in neuronal cell models . This suggests potential applications in treating conditions like Huntington's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its chemical modifications. Studies have indicated that specific substituents can significantly enhance its potency:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 10t | Antitumor | 0.12 - 0.21 | Inhibits tubulin polymerization |
| Compound 1h | Neuroprotective | N/A | Disrupts mHTT-CaM binding |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a series of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through modulation of cell cycle dynamics.
- Neuroprotection in Huntington's Disease Models : In a transgenic mouse model expressing mutant huntingtin protein, treatment with this compound analogs led to improved motor function and reduced neuronal toxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one and structurally related compounds:
Key Observations:
- Ring Fusion Positions : The numbering of the fused rings (e.g., [3,2-C] vs. [3,4-c]) alters steric and electronic properties. For example, pyrrolo[3,4-c] derivatives exhibit distinct hydrogen-bonding capabilities compared to [3,2-C] isomers .
- Saturation : Fully saturated analogs (hexahydro) are more conformationally flexible and oxidation-resistant than aromatic or dihydro counterparts, enhancing stability in drug formulations .
- Substituents : Halogenated derivatives (e.g., 7-bromo-4-chloro) exhibit enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .
Physicochemical Properties
- Boiling Points: Halogenated derivatives (e.g., 7-bromo-4-chloro-furopyridinone) have higher predicted boiling points (343.9°C) due to increased molecular weight and polarity .
- Density: The furopyridinone analog has a density of 1.93 g/cm³, while saturated pyrrolo-pyridinones (e.g., hexahydro derivatives) likely exhibit lower densities due to reduced ring strain .
Pharmacological Relevance
- Moxifloxacin Analogs : Hexahydro-pyrrolo-pyridine moieties are critical in antibiotics like Moxifloxacin, where the saturated ring enhances metabolic stability and bioavailability .
- Bioactivity: Methyl-substituted pyrrolo-pyridinones (e.g., 2-methyl derivative) are explored for kinase inhibition, highlighting the role of substituents in modulating target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
